leucine-responsive regulatory protein
Description
Properties
CAS No. |
138791-20-5 |
|---|---|
Molecular Formula |
C10H19NO2 |
Synonyms |
leucine-responsive regulatory protein |
Origin of Product |
United States |
Structural Biology of Leucine Responsive Regulatory Protein
Monomeric Architecture and Domain Organization of Leucine-Responsive Regulatory Protein
The fundamental unit of Lrp is a single polypeptide chain. In the well-studied model organism Escherichia coli, the Lrp monomer consists of 164 amino acids and has a molecular weight of approximately 18.8 kDa. nih.govasm.org The monomer's architecture is modular, comprising two principal domains connected by a flexible linker region. nih.govmsk.or.kr
N-Terminal Domain (NTD): This domain, located at the amino-terminus of the protein, contains the DNA-binding motif. nih.gov It features a classic helix-turn-helix (HTH) structure, a common motif in DNA-binding proteins, which facilitates sequence-specific recognition and binding to the regulatory regions of target genes. msk.or.kruniprot.org
C-Terminal Domain (CTD): This domain is responsible for both effector binding and oligomerization. nih.govnih.gov Structurally, the CTD adopts a "Regulation of Amino Acid Metabolism" (RAM) domain fold. nih.govmsk.or.kr This fold is characterized by a βαββαβ secondary structure arrangement, which creates a four-stranded anti-parallel β-sheet flanked by two α-helices. nih.gov This domain not only houses the binding pocket for the allosteric effector leucine (B10760876) but also provides the primary interface for the protein to assemble into dimers and higher-order complexes. nih.govnih.gov
A flexible linker connects the NTD and CTD, allowing for conformational changes to be transmitted between the effector-binding site and the DNA-binding domain. Additionally, a C-terminal tail extends from the core of the CTD and contributes to the stability of oligomeric assemblies. nih.govmsk.or.kr
| Domain | Primary Function | Key Structural Feature |
| N-Terminal Domain (NTD) | DNA Binding | Helix-Turn-Helix (HTH) Motif msk.or.krnih.gov |
| C-Terminal Domain (CTD) | Effector Binding & Oligomerization | RAM (Regulation of Amino Acid Metabolism) Fold nih.govmsk.or.kr |
| Linker Region | Connects NTD and CTD | Flexible Peptide nih.govmsk.or.kr |
| C-Terminal Tail | Oligomerization | Extends from CTD nih.gov |
Oligomerization States and Quaternary Structure of this compound
Lrp rarely functions as a monomer. Its biological activity is critically dependent on its assembly into various multimeric complexes. The protein exists in a dynamic equilibrium between several oligomeric states, principally dimers, octamers (8-mers), and hexadecamers (16-mers). nih.govnih.gov This ability to form different quaternary structures is central to its regulatory mechanism. nih.gov Oligomerization beyond the dimeric state has been shown to be a requirement for Lrp's regulatory activity and its ability to bind DNA. asm.orgnih.gov
The dimer is considered the smallest functional unit of Lrp. nih.gov Two Lrp monomers associate to form a stable homodimer. This interaction is primarily mediated by the C-terminal domains, which form an extensive interface between the two subunits. nih.gov The process of dimerization is energetically favorable, resulting in the burial of a significant amount of solvent-accessible surface area, estimated to be around 3,200 Ų. nih.gov The RAM domain contains a highly conserved loop that is not only part of this dimer interface but is also critical for leucine responsiveness, highlighting the intimate connection between dimerization and effector regulation. nih.gov
Under physiological conditions where Lrp concentration is high (in the micromolar range), dimers readily self-associate into larger complexes. nih.govnih.gov In E. coli, Lrp exists as a mixture of octamers and hexadecamers. nih.gov
Octamers: The octameric form consists of four Lrp dimers. nih.gov Crystal structures of E. coli Lrp have revealed a novel octameric assembly where the four dimers are arranged in an open, linear array. nih.govrcsb.org This conformation is distinct from the closed, ring-like octameric structures observed in several Lrp homologs, such as LrpA and LrpC. nih.govrcsb.org The formation of an octamer from four dimers involves the burial of an additional 1,000-1,100 Ų of surface area between each adjacent dimer pair. nih.gov
Hexadecamers: At high concentrations and in the absence of its effector, leucine, the predominant form of Lrp is the hexadecamer, which is essentially a dimer of octamers. nih.gov The hexadecameric state is thought to be particularly important for regulating certain operons and may be involved in large-scale DNA organization. nih.govnih.gov The transition between these higher-order structures is a key aspect of Lrp's function.
| Oligomeric State | Composition | Prevalence Conditions |
| Dimer | 2 monomers | Basic functional unit, present at low (nM) concentrations nih.govresearchgate.net |
| Octamer | 4 dimers (8 monomers) | High (µM) concentrations; favored in the presence of leucine nih.govnih.gov |
| Hexadecamer | 2 octamers (16 monomers) | High (µM) concentrations; favored in the absence of leucine nih.gov |
Conformational Dynamics and Allosteric Transitions in this compound
Lrp is a highly dynamic protein, and its function is governed by allosteric transitions, where binding of an effector molecule at one site induces conformational changes at a distant functional site. nih.govnih.gov The binding of leucine to the CTD triggers a cascade of conformational changes that modulate both the protein's quaternary structure and its DNA-binding affinity. nih.gov
A primary allosteric transition observed in Lrp is the shift in its oligomeric equilibrium. The binding of leucine to low-affinity sites on the hexadecameric complex induces its dissociation into two leucine-bound octamers. nih.govnih.gov This leucine-induced shift from a 16-mer to an 8-mer is a cornerstone of its regulatory mechanism, allowing the cell to modulate gene expression in response to nutrient status. nih.gov
Furthermore, the potential to interconvert between different quaternary conformations, such as the open versus closed octamer rings, provides a mechanism for altering the spatial arrangement of the DNA-binding domains. nih.govrcsb.org This structural flexibility, likely influenced by both leucine and DNA binding, allows Lrp to fine-tune its regulatory output, acting as either an activator or a repressor depending on the context of the specific gene promoter. nih.govnih.govrcsb.org These dynamic transitions are essential for the protein's ability to integrate environmental signals and execute a complex and varied transcriptional program.
Structural Basis of Effector Binding and Allosteric Regulation in this compound
The allosteric regulation of Lrp is primarily driven by its interaction with the amino acid L-leucine. nih.gov The structural basis for this regulation lies in the specific architecture of the leucine-binding site and the mechanism by which this binding event is communicated to the DNA-binding domains.
The binding site for leucine is situated within the C-terminal RAM domain of each Lrp monomer. nih.govnih.gov Studies have identified two distinct types of leucine-binding sites on the Lrp complex: a high-affinity site and a low-affinity site. nih.gov The binding of leucine to the low-affinity sites is directly coupled to the allosteric transition from the hexadecamer to the octamer. nih.gov
| Leucine Binding Site | Associated Gibbs Free Energy (ΔG) | Functional Consequence |
| High-Affinity Site | ~ -7.0 kcal/mol nih.gov | Not directly coupled to dissociation |
| Low-Affinity Site | -4.66 to -6.75 kcal/mol nih.gov | Coupled to hexadecamer-to-octamer dissociation nih.gov |
Upon binding, leucine initiates a conformational change that propagates from the CTD to the NTD. This allosteric communication alters the affinity and cooperativity of Lrp's interaction with DNA. nih.gov For instance, leucine has been shown to decrease the intrinsic affinity of Lrp for some DNA binding sites while simultaneously increasing the cooperative interactions between adjacent Lrp dimers bound to DNA. nih.gov More recent findings suggest that the primary mode of regulation by leucine is the direct modulation of Lrp's ability to bind DNA; in the presence of exogenous leucine, Lrp's propensity to bind its target promoters is inhibited in a tunable manner. nih.govumich.edu This indicates that the allosteric effect of leucine is not merely a switch between oligomeric states in solution but a more nuanced mechanism that directly controls the Lrp-DNA interaction at its target genes. asm.orgnih.gov
Molecular Mechanisms of Leucine Responsive Regulatory Protein Function
DNA Binding Specificity and Modes of Interaction by Leucine-Responsive Regulatory Protein
The ability of Lrp to regulate a diverse set of genes stems from its specific and dynamic interaction with DNA. This interaction is characterized by the recognition of particular DNA sequences, cooperative binding of multiple Lrp units, and a sensitivity to the physical structure, or topology, of the DNA molecule.
Identification of this compound Recognition Sequences
Lrp recognizes and binds to specific DNA sequences, typically located in the promoter regions of the genes it regulates. nih.gov Early studies involving the ilvIH operon, which is positively regulated by Lrp, led to the identification of a tentative 15-base pair consensus sequence with dyad symmetry: AGAATTTTATTCT . nih.govnih.govresearchgate.net
To further refine and generalize this consensus sequence, a method known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) was employed. nih.govasm.org This technique identified a large pool of DNA sequences that Lrp could bind, leading to a more comprehensive consensus sequence: YAGHAWATTWTDCTR . nih.govnih.govasm.org This sequence confirms the AT-rich nature of the binding site and its palindromic structure. pnas.org The presence of leucine (B10760876), a key effector molecule for Lrp's function, does not appear to alter the protein's intrinsic DNA binding specificity or change the consensus sequence it recognizes. nih.govnih.govasm.org
| Consensus Sequence Element | Meaning |
| Y | Pyrimidine (C or T) |
| A | Adenine (B156593) |
| G | Guanine |
| H | Not Guanine (A, C, or T) |
| W | Weak (A or T) |
| T | Thymine |
| D | Not Cytosine (A, G, or T) |
| R | Purine (A or G) |
This table details the IUPAC nucleotide codes for the Lrp consensus binding sequence YAGHAWATTWTDCTR. nih.govnih.gov
Cooperative DNA Binding and Spatial Organization of this compound on DNA
Lrp rarely binds to a single site in isolation. Instead, its regulatory action typically involves binding to multiple sites within a promoter region. nih.gov This binding is often highly cooperative, meaning the binding of one Lrp molecule to a site increases the affinity for subsequent Lrp molecules to bind at adjacent sites. nih.govnih.gov This cooperativity is crucial for the formation of a stable, higher-order nucleoprotein complex. asm.orgnih.gov
In solution, Lrp exists in an equilibrium between different oligomeric states, primarily dimers, octamers, and hexadecamers. asm.orgnih.gov While it can bind to a single DNA site as a dimer, the formation of larger regulatory complexes involves these higher-order structures. nih.gov For instance, in the regulation of the ilvIH operon, Lrp binds to six distinct sites spanning a 200-base pair region, forming a large complex that is essential for transcriptional activation. nih.gov The spatial organization of Lrp on the DNA can be extensive, with the protein wrapping the DNA to create a structure reminiscent of eukaryotic nucleosomes. nih.govnih.gov This wrapping is facilitated by protein-protein interactions between adjacent Lrp oligomers, which are in turn specified by the conformation of the DNA itself. nih.gov Studies have shown that oligomerization beyond a simple dimer is a requirement for Lrp's regulatory activity. asm.org
Influence of DNA Topology (e.g., Supercoiling, Bridging) on this compound Activity
The three-dimensional structure of DNA, known as its topology, significantly influences Lrp's function. Key topological features include DNA supercoiling (the over- or under-winding of the DNA helix) and DNA bridging (the linking of distant DNA segments by a protein complex).
DNA Supercoiling: The activity of many DNA-binding proteins is sensitive to the degree of DNA supercoiling, and Lrp is no exception. nih.govnih.govnih.gov Changes in DNA supercoiling can alter the structure of promoter DNA, making it either more or less favorable for Lrp binding and subsequent regulatory action. nih.govmdpi.com For example, in the regulation of the fim switch in E. coli, which controls the expression of type 1 fimbriae, Lrp collaborates with DNA supercoiling to determine the direction of DNA inversion. nih.govnih.gov Negative supercoiling, which is the state of DNA in most bacteria, facilitates certain Lrp-mediated recombination events. nih.govyoutube.com Furthermore, the binding of Lrp itself can constrain supercoils, indicating a direct link between the protein, DNA topology, and gene regulation. nih.gov
DNA Bridging: One of the most significant findings regarding Lrp's mechanism is its ability to bridge distant DNA sites. asm.orgnih.gov By binding simultaneously to two or more separate regions, which can be separated by up to several kilobases, Lrp can form a DNA loop. asm.orgnih.gov This DNA bridging is a fundamental aspect of its function, creating a new range of mechanisms for transcriptional regulation. asm.org This architectural role allows Lrp to influence promoter activity from a distance, bringing regulatory elements into close proximity with the transcriptional machinery. nih.govnih.gov
Mechanisms of Transcriptional Regulation by this compound
Lrp's ability to act as both an activator and a repressor is determined by the specific context of the promoter it regulates, including the location of its binding sites relative to the core promoter elements and its interactions with other proteins. nih.gov
Transcriptional Activation Mechanisms by this compound
Lrp activates transcription at many promoters, often by binding to sites located far upstream of the transcriptional start site. nih.govnih.gov A primary mechanism for this long-distance activation involves DNA looping. nih.gov
A well-studied example is the activation of the gltBDF operon. nih.govnih.gov Here, Lrp binds to three sites centered far upstream (at -152, -216, and -252) from the transcription start site. nih.govnih.gov To bridge this distance, another protein, the Integration Host Factor (IHF), binds to a site located between the Lrp binding sites and the promoter. nih.govnih.gov IHF is an architectural protein that induces a sharp bend in the DNA. This IHF-induced bend loops the DNA, bringing the Lrp complex into close proximity with the RNA polymerase (RNAP) bound at the promoter, thereby activating transcription. nih.govnih.gov In this model, Lrp functions by recruiting or stabilizing RNAP at the promoter through protein-protein contacts facilitated by the DNA loop. nih.govnih.gov This architectural role, sometimes assisted by other proteins, appears to be a common strategy for Lrp-mediated activation. nih.gov
Transcriptional Repression Mechanisms by this compound
Lrp can also act as a transcriptional repressor. pnas.org The mechanisms of repression are generally more direct than activation and often involve interference with the binding or function of RNA polymerase.
One common repression mechanism is steric hindrance or promoter occlusion . nih.govnih.gov In this scenario, Lrp binds to operator sites that overlap with the core promoter elements (the -35 and -10 boxes) or the transcriptional start site. nih.govyoutube.com This physical occupation of the promoter by the Lrp-DNA complex directly blocks RNA polymerase from binding and initiating transcription. nih.govnih.gov For example, Lrp represses the oppABCDF operon in the absence of leucine by binding to its promoter and inhibiting RNAP association. pnas.org
Another potential point of repression is blocking the transition from a closed to an open promoter complex or inhibiting promoter escape after transcription has initiated. nih.gov By forming a stable, repressive nucleoprotein structure over the promoter, Lrp can effectively lock the transcriptional machinery in an inactive state. nih.gov The specific outcome—activation or repression—is therefore highly dependent on the precise positioning of the Lrp binding sites within the architecture of a given promoter. nih.gov
Direct and Indirect Interactions of this compound with RNA Polymerase
The this compound (Lrp) modulates gene expression by influencing the activity of RNA polymerase (RNAP) at target promoters. This regulation is achieved through both indirect and potentially direct interactions. As a transcription factor, Lrp binds to specific DNA sequences, known as response elements, which are often located near the promoter region of the genes it regulates. nih.govwikipedia.org The binding of Lrp to these sites is a primary mechanism for controlling the rate of transcription initiation by RNAP. wikipedia.org
Indirect interactions are the most well-characterized form of Lrp-mediated regulation. By binding to DNA, Lrp can induce conformational changes in the DNA structure, such as bending or the formation of higher-order nucleoprotein complexes. nih.gov These structural alterations can either facilitate or hinder the binding of RNA polymerase to the promoter. For instance, Lrp can act as an activator by helping to recruit RNAP to the promoter, or as a repressor by binding to a site that overlaps with the RNAP binding site, thereby sterically preventing RNAP from initiating transcription. nih.govnih.gov Furthermore, Lrp can form repressive nucleoprotein structures that wrap DNA, which can block access to the promoter core region. nih.gov Recent evidence also points to a novel mechanism where Lrp binding can bridge DNA over distances of multiple kilobases, suggesting a wider range of indirect regulatory actions. asm.orgnih.gov
Direct physical interactions between Lrp and RNA polymerase have also been suggested. nih.gov In prokaryotes, transcription factors often bind near the promoter to effectively interact with the promoter-bound RNA polymerase. nih.gov Such interactions could stabilize the RNAP-promoter complex, leading to transcriptional activation. Conversely, a direct interaction could also play a role in repression. However, much of the regulatory effect of Lrp can be explained by its ability to remodel the local DNA architecture and its interplay with other regulatory proteins, such as H-NS, which can facilitate the formation of higher-order Lrp-DNA complexes. nih.gov The regulation of a significant portion of the E. coli genome by Lrp is achieved through these direct, cooperative, and indirect pathways. asm.org
Role of Effector Molecules in Modulating this compound-DNA Interactions and Transcriptional Activity
The function of the this compound (Lrp) as a global transcriptional regulator is intricately modulated by small effector molecules, primarily amino acids. nih.gov These molecules bind to Lrp and allosterically alter its conformation, which in turn affects its DNA-binding affinity and its oligomeric state. nih.govnih.gov This modulation allows the cell to adapt its gene expression profile in response to changes in the intracellular concentrations of these metabolites, reflecting the nutritional status of the environment. wikipedia.org The binding of an effector can enhance, antagonize, or have no impact on Lrp's regulatory activity, depending on the specific target gene. nih.govnih.gov This complex interplay allows Lrp to orchestrate a wide array of physiological responses, including the regulation of amino acid metabolism, transport, and virulence. asm.orgwikipedia.org
Leucine-Mediated Regulation of this compound
Leucine is the canonical effector molecule for Lrp in Escherichia coli and other bacteria. asm.orgwikipedia.org The binding of leucine to Lrp induces significant conformational changes that modulate its regulatory functions. A long-standing model suggested that Lrp exists in an equilibrium between different oligomeric forms, primarily octamers and hexadecamers. nih.govnih.gov In this model, the presence of leucine shifts this equilibrium from the larger hexadecameric form (16 Lrp subunits) to the smaller octameric form (8 Lrp subunits). nih.govnih.gov This change in oligomerization was thought to be a key mechanism by which leucine alters Lrp's regulatory effect at different promoters. nih.gov
The ultimate effect of leucine on gene expression is promoter-specific and can be categorized into three main modes of regulation. nih.govnih.govnih.gov This allows Lrp to fine-tune the expression of a vast network of genes in response to leucine availability. pnas.org
Table 1: Modes of Leucine-Mediated Regulation of Lrp Target Genes This table summarizes the different ways leucine can influence the regulatory activity of Lrp at various gene promoters.
| Regulatory Mode | Description | Example Gene/Operon |
| Reciprocal/Antagonistic | Leucine antagonizes the regulatory action of Lrp. If Lrp is an activator, leucine causes repression. If Lrp is a repressor, leucine relieves repression. | ilvIH, sdaA nih.govnih.govnih.gov |
| Concerted/Potentiated | Leucine enhances or is required for the regulatory action of Lrp. | Transporters for branched-chain amino acids (brnQ) pnas.org |
| Independent | Leucine has no significant effect on the regulatory action of Lrp at a specific promoter. | - nih.govnih.gov |
Regulation by Other Amino Acids and Metabolites
While leucine is the most studied effector, Lrp's activity is also modulated by other amino acids and metabolites, suggesting it acts as a broader sensor of cellular nutritional status. nih.govnih.gov This allows for a more integrated regulatory response to the availability of various building blocks for biosynthesis.
Alanine (B10760859) has been shown to exert a repressive effect on certain operons, similar to leucine. nih.govnih.gov Studies on the foo operon, which codes for F165₁ fimbriae, demonstrated that both L-leucine and L-alanine drastically decrease its transcription by affecting Lrp. nih.govnih.gov Mutations in the C-terminal region of Lrp can abolish the repressive effects of both amino acids, indicating they act through the Lrp protein. nih.govnih.gov
Other amino acids have also been identified as modulators of Lrp activity. At the livK promoter, methionine was found to have a repressive effect almost as strong as that of leucine. nih.gov Isoleucine, threonine, and histidine also led to decreased activation of livK through Lrp, while lysine (B10760008) and alanine had a milder effect. nih.gov This demonstrates that Lrp can integrate signals from multiple amino acid pools to control gene expression.
Table 2: Research Findings on the Regulation of Lrp by Other Metabolites This table details the observed effects of various amino acids and metabolites, other than leucine, on the function of the this compound (Lrp).
| Effector Molecule | Target Gene/Operon | Observed Effect on Lrp-Mediated Regulation |
| Alanine | foo operon | Drastically decreases transcription, a repressive effect similar to leucine. nih.govnih.gov |
| Alanine | livK promoter | Mildly decreases Lrp-mediated activation. nih.gov |
| Methionine | livK promoter | Exerts a strong repressive effect, nearly equivalent to that of leucine. nih.gov |
| Isoleucine | livK promoter | Decreases Lrp-mediated activation. nih.gov |
| Threonine | livK promoter | Decreases Lrp-mediated activation. nih.gov |
| Histidine | livK promoter | Decreases Lrp-mediated activation. nih.gov |
| Lysine | livK promoter | Mildly decreases Lrp-mediated activation. nih.gov |
| β-alanine | barR (in Acidianus hospitalis) | A specific effector for the Lrp-type regulator BarR, causing small conformational changes that relieve regulation. nih.gov |
Regulatory Control of Leucine Responsive Regulatory Protein Activity
Transcriptional and Translational Regulation of the lrp Gene
The expression of the gene encoding Lrp is a finely tuned process, primarily governed by a negative autoregulatory feedback loop. nih.gov This means the Lrp protein itself controls the rate at which its own gene, lrp, is transcribed.
Research in Escherichia coli has demonstrated that the lrp gene is transcribed from a promoter located 267 nucleotides upstream of its translational start codon. nih.gov Lrp actively represses its own transcription by binding directly to its own promoter region. nih.gov DNA footprinting analyses have identified that Lrp binds to one or more sites within the region -80 to -32 relative to the start of transcription. nih.gov This binding prevents or reduces the initiation of transcription by RNA polymerase.
The physiological effect of this autoregulation is significant. In bacterial strains that lack a functional Lrp protein, the expression of the lrp gene is increased approximately threefold. nih.gov Conversely, in strains that overproduce the Lrp protein, expression from the lrp promoter is decreased by about tenfold. nih.gov This mechanism ensures that the cellular concentration of Lrp is maintained within a specific, optimal range, preventing the detrimental effects of either deficiency or excess. The lrp gene is located on the bacterial chromosome, separated by 543 base pairs from the trxB gene (encoding thioredoxin reductase), and the two genes are transcribed in opposite directions. nih.gov
Table 1: Regulatory Control of the lrp Gene in E. coli This interactive table summarizes the key regulatory mechanisms controlling the expression of the lrp gene.
| Regulator | Binding Site Location (relative to transcription start) | Effect on lrp Gene Expression | Observed Outcome | Citation |
|---|---|---|---|---|
| Leucine-responsive regulatory protein (Lrp) | -80 to -32 | Repression | Expression decreases ~10-fold in Lrp-overproducing strains. | nih.gov |
Post-Translational Modifications and Their Functional Impact on this compound
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can regulate its activity, localization, and interactions. thermofisher.comnih.gov These modifications include processes like phosphorylation, acetylation, methylation, and ubiquitination, and they represent a critical layer of cellular control by rapidly expanding the functional diversity of the proteome. thermofisher.comnih.gov
In the context of the bacterial this compound, the most extensively characterized functional modulation is not a classic covalent PTM but rather the allosteric binding of its effector molecule, the amino acid leucine (B10760876). nih.govnih.gov This interaction is central to Lrp's role as a sensor of nutrient status. nih.gov The binding of leucine can alter the oligomeric state of the Lrp protein, for instance, causing a shift from a 16-mer to an 8-mer structure in E. coli. nih.gov This change in structure, in turn, modifies Lrp's DNA-binding affinity and its regulatory effect on target genes, which can be enhanced, antagonized, or unaffected depending on the specific gene promoter. nih.govnih.govpnas.org
While covalent PTMs are a widespread regulatory strategy in all domains of life, the functional impact of modifications such as phosphorylation or acetylation on bacterial Lrp has not been as extensively documented as the allosteric regulation by leucine. nih.govnih.gov Therefore, the primary mechanism of post-translational control for Lrp's activity is considered to be its direct response to leucine concentration. nih.gov
Cross-Talk and Integration of this compound with Other Regulatory Proteins and Networks
Lrp functions as a global transcriptional regulator, meaning its influence extends to a wide array of genes and cellular processes. nih.govtandfonline.com It is a key member of the feast/famine regulatory proteins (FFRPs), a family of regulators that help organisms adapt to changing nutritional environments. nih.govtandfonline.com Lrp's activity is deeply integrated into the cell's broader regulatory networks, involving cross-talk with other regulatory proteins and systems to orchestrate complex responses like metabolism, virulence, and stress tolerance. tandfonline.comwikipedia.org
In E. coli, Lrp is known to directly or indirectly regulate a significant portion of the genome, controlling genes involved in amino acid biosynthesis and catabolism, peptide transport, and pili synthesis. nih.govnih.govpnas.org Its regulatory network is vast, with genomic screening identifying hundreds of potential Lrp-binding sites across the chromosome. nih.gov
A clear example of cross-talk is the interplay between Lrp and DNA adenine (B156593) methylase (Dam) in the regulation of the fim operon, which is responsible for the synthesis of type 1 pili. wikipedia.org The expression of these pili is subject to phase variation, and this switching is controlled by the combined action of Lrp and the methylation state of the DNA, demonstrating how Lrp integrates with epigenetic signals.
Furthermore, Lrp is a central figure in the regulation of nitrogen and one-carbon metabolism. nih.gov It coordinates the expression of operons essential for these pathways, such as gltBD (involved in ammonia (B1221849) assimilation) and serA (involved in serine biosynthesis). nih.gov The regulatory action of Lrp is often hierarchical, where it can act as both a direct regulator of a specific operon and a modulator of other transcription factors, creating a complex and interconnected regulatory web. The reconstruction of the Lrp regulon in E. coli has revealed distinct regulatory modes, where the presence of leucine can either augment or reverse Lrp's effect, highlighting its ability to integrate nutritional signals into the global transcriptional landscape. pnas.org
Table 2: Examples of Lrp Integration into Regulatory Networks This interactive table provides examples of genes and systems that Lrp co-regulates, illustrating its network integration.
| Interacting System/Regulator | Co-regulated Gene/Operon | Biological Process | Mode of Interaction | Citation |
|---|---|---|---|---|
| DNA adenine methylase (Dam) | fim operon | Type 1 pili synthesis (virulence) | Co-regulation of phase variation | wikipedia.org |
| Nitrogen Metabolism Network | gltBD operon | Ammonia assimilation | Activation | nih.gov |
| Amino Acid Biosynthesis | ilvIH operon | Isoleucine-valine biosynthesis | Activation | nih.gov |
| Amino Acid Catabolism | sdaA operon | Serine degradation | Repression | nih.gov |
Global Regulatory Networks Governed by Leucine Responsive Regulatory Protein
Comprehensive Identification and Characterization of Leucine-Responsive Regulatory Protein Regulons
The Lrp regulon is extensive, encompassing genes with a wide array of functions, including amino acid biosynthesis and catabolism, transport, and virulence. nih.gov In Escherichia coli, it is estimated that Lrp directly or indirectly affects the expression of up to 10% of the genome, highlighting its significant role in cellular physiology. nih.gov The characterization of the Lrp regulon has been greatly advanced by high-throughput methodologies that allow for a global view of Lrp-dependent gene expression.
High-throughput transcriptomic techniques, such as RNA-sequencing (RNA-Seq) and DNA microarrays, have been instrumental in defining the scope of the Lrp regulon. nih.govdoaj.org These methods allow for a comparison of the global transcriptomes of wild-type strains with those of lrp null mutants, revealing genes whose expression is either activated or repressed by Lrp.
For instance, microarray analysis in E. coli has revealed that Lrp influences about half of the genes affected by its native counterpart when orthologous Lrp proteins from Proteus mirabilis and Vibrio cholerae are introduced. doaj.org This indicates both a conserved core of regulated genes and species-specific adaptations. In one study, Genomic SELEX screening, a method to identify protein-binding sites on a genome-wide scale, identified 314 Lrp-binding sites in the E. coli genome, expanding the known Lrp regulon to include genes involved in tRNA synthesis, aminoacyl-tRNA synthesis, and rRNA. nih.gov
Key Research Findings from Transcriptomic Analyses:
Expanded Role: Transcriptomic studies have expanded the known role of Lrp beyond amino acid metabolism to include the regulation of the machinery for protein synthesis. nih.gov
Diverse Regulatory Patterns: Lrp can act as both an activator and a repressor, and its regulatory activity can be modulated by the coregulator L-leucine. nih.gov
Cross-Species Differences: While Lrp is highly conserved among certain bacteria, the specific genes it regulates can differ, as can the nature of the regulation (activation vs. repression). nih.govdoaj.org For example, Lrp autoregulates its own gene negatively in E. coli and P. mirabilis, but appears to activate it in V. cholerae. nih.govdoaj.org
| Organism | Methodology | Key Findings | Reference |
|---|---|---|---|
| Escherichia coli | Genomic SELEX, Microarray | Identified 314 Lrp-binding sites; expanded regulon to include tRNA and rRNA genes. | nih.gov |
| Escherichia coli, Proteus mirabilis, Vibrio cholerae | Microarray | Heterologous Lrp proteins regulate about half of the genes affected by native Lrp. | doaj.org |
Proteomic analyses complement transcriptomic data by providing a direct measure of the protein products of Lrp-regulated genes. Techniques such as two-dimensional gel electrophoresis and mass spectrometry-based approaches have been employed to identify changes in protein abundance in the presence or absence of Lrp.
Early studies using random phage insertions in E. coli identified alterations in the expression levels of up to 85 proteins, providing an initial glimpse into the Lrp proteome. nih.gov More recent and comprehensive proteomic studies have further refined our understanding of the Lrp regulon. These studies have largely confirmed the findings from transcriptomic analyses, showing that Lrp controls the expression of proteins involved in a wide range of metabolic pathways.
Table of Lrp-Regulated Proteins Identified through Proteomics:
| Protein/Operon | Function | Organism | Effect of Lrp | Reference |
|---|---|---|---|---|
| IlvIH | Amino acid biosynthesis | Escherichia coli | Positive regulation | researchgate.net |
| SerA | Amino acid biosynthesis | Escherichia coli | Positive regulation | researchgate.net |
| GlnA, GltBD | Ammonia (B1221849) assimilation | Escherichia coli | Positive regulation | researchgate.net |
| Pap, Fan, Fim | Pili biosynthesis | Escherichia coli | Positive regulation | researchgate.net |
Functional Integration of this compound with Other Global Regulators
The regulatory network of Lrp is not isolated; it is intricately integrated with the networks of other global regulators. This integration allows for a more nuanced and coordinated response to complex environmental signals. Lrp often acts in concert with other transcription factors to fine-tune the expression of target genes.
A well-characterized example of this integration is the regulation of the gltBDF operon in E. coli, which is involved in glutamate (B1630785) synthesis. The expression of this operon is controlled by a sophisticated interplay of Lrp, Integration Host Factor (IHF), Catabolite Activator Protein (Crp), and the Arginine Repressor (ArgR). nih.gov This complex regulatory arrangement ensures that the expression of the gltBDF operon is tightly controlled in response to the availability of nitrogen, carbon, and specific amino acids.
The functional integration of Lrp with other regulators can also be seen in the control of its own expression. The promoter of the lrp gene in E. coli is not only autoregulated by Lrp but may also be activated by GadE, another transcriptional regulator. nih.gov
Interplay between this compound and Environmental Signaling Pathways
Lrp's primary role as a global regulator is to sense and respond to environmental cues, particularly the availability of nutrients. wikipedia.orgnih.gov The intracellular concentration of leucine (B10760876) is a key signal that modulates Lrp's activity. Leucine is thought to induce a conformational change in the Lrp protein, shifting the equilibrium from a hexadecameric to an octameric state, which in turn alters its DNA-binding affinity and regulatory effect on target promoters. nih.gov
Beyond its response to leucine, Lrp is also involved in broader stress responses and adaptation to different ecological niches. For instance, in enterohemorrhagic E. coli (EHEC), Lrp plays a role in the metabolic response to the availability of different nutrients in the host intestine, which can influence the expression of virulence factors. researchgate.net
Physiological and Metabolic Roles of Leucine Responsive Regulatory Protein
Regulation of Amino Acid Metabolism
Biosynthesis and Catabolism of Branched-Chain Amino Acids
Lrp's regulatory activity is intricately linked to the metabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. nih.gov It directly activates the transcription of the ilvIH operon, which encodes acetohydroxy acid synthase I, a key enzyme in the biosynthesis of isoleucine and valine. researchgate.net This activation is a classic example of Lrp's role in promoting anabolism. The presence of exogenous leucine, the protein's namesake effector molecule, antagonizes this activation, providing a feedback mechanism that shuts down the biosynthetic pathway when the end-product is available. biorxiv.org
Conversely, Lrp represses the high-affinity transport of BCAAs into the cell. It controls the livJ and livKHMGF operons, which encode the LIV-I and LS transport systems, respectively. This repression requires leucine as a corepressor, preventing the cell from expending energy to import BCAAs when they are already present. researchgate.net
The first step in BCAA catabolism is a reversible transamination that converts them into their respective branched-chain α-keto acids (BCKAs). researchgate.net The subsequent irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.net Leucine's catabolism yields acetyl-CoA and acetoacetate, making it a ketogenic amino acid, while valine's breakdown produces succinyl-CoA, classifying it as glucogenic. Isoleucine is both ketogenic and glucogenic, as its degradation results in both acetyl-CoA and succinyl-CoA. researchgate.net Lrp's overarching control ensures these pathways are active primarily when BCAAs are plentiful and needed as an energy source rather than for protein synthesis.
Table 1: Lrp Regulation of Branched-Chain Amino Acid (BCAA) Metabolism
| Target Gene/Operon | Function | Mode of Lrp Regulation | Effect of Leucine | Reference |
|---|---|---|---|---|
| ilvIH | Biosynthesis of isoleucine and valine | Activation | Antagonizes activation | researchgate.net |
| livJ | High-affinity leucine/isoleucine transport (LIV-I) | Repression | Required for repression | researchgate.net |
| livKHMGF | High-affinity leucine/isoleucine/valine transport (LS) | Repression | Required for repression | researchgate.net |
Control of Other Amino Acid Pathways
Lrp's influence extends beyond BCAAs to a wide array of other amino acid metabolic pathways. It acts as a dual regulator, activating biosynthetic pathways and repressing catabolic ones to maintain metabolic harmony.
A prime example is the regulation of serine metabolism. Lrp activates the serA gene, which encodes D-3-phosphoglycerate dehydrogenase, the first enzyme in the serine biosynthesis pathway. researchgate.net In contrast, it represses the sdaA gene, the structural gene for L-serine deaminase, an enzyme that catabolizes serine into pyruvate (B1213749) and ammonia (B1221849). biorxiv.org This reciprocal regulation ensures that serine is synthesized when cellular levels are low and prevents its unnecessary degradation.
Similarly, Lrp represses the tdh operon, which is responsible for the catabolism of threonine. biorxiv.org The protein also exerts negative control over peptide transport systems, such as the oligopeptide transport system encoded by the opp operon. biorxiv.org By repressing peptide import, Lrp limits the influx of amino acids when the cell is in a state of nutrient sufficiency, thereby conserving energy.
Table 2: Research Findings on Lrp Control of Amino Acid Pathways
| Amino Acid Pathway | Target Gene/Operon | Lrp Regulatory Action | Metabolic Consequence | Reference |
|---|---|---|---|---|
| Serine Biosynthesis | serA | Activation | Promotes serine synthesis from glycolytic intermediates. | researchgate.net |
| Serine Catabolism | sdaA | Repression | Prevents breakdown of serine to pyruvate. | biorxiv.org |
| Threonine Catabolism | tdh | Repression | Prevents breakdown of threonine. | biorxiv.org |
| Peptide Transport | opp | Repression | Reduces import of small peptides. | biorxiv.org |
Role in Carbon Metabolism and Energy Homeostasis
Lrp is a crucial component of the regulatory network that governs central carbon metabolism and maintains energy balance, particularly during the transition from nutrient-rich to nutrient-poor conditions. umich.eduresearchgate.net Its primary role is to facilitate the metabolic shift away from reliance on preferred carbon sources like glucose towards the utilization of alternative sources, such as amino acids. nih.gov The expression of the lrp gene itself is sensitive to the carbon source, decreasing in rich medium or when alternative carbon sources like acetate (B1210297) and succinate (B1194679) are used. nih.gov
Glucose and Glycolytic Pathway Regulation
Lrp's regulation of the main glycolytic pathway appears to be largely indirect. Rather than directly controlling the core genes of glycolysis, such as those for phosphofructokinase (pfkA, pfkB) and pyruvate kinase (pykA, pykF), Lrp's strategy is to manage the availability of alternative substrates that can feed into this central pathway. nih.gov When glucose is abundant, Lrp expression is low. nih.gov However, as glucose becomes scarce, Lrp levels rise, activating pathways that provide alternative entry points into central metabolism. nih.gov For instance, by controlling the catabolism of amino acids like serine and alanine (B10760859), Lrp can regulate the production of pyruvate, the final product of glycolysis. biorxiv.org This positions Lrp as a key regulator for conditions where glycolysis cannot be sustained by exogenous glucose alone, ensuring that the cell can still generate energy and essential precursor metabolites.
Utilization of Alternative Carbon Sources
A central function of Lrp is to enable the cell to use amino acids as a carbon and energy source, a critical capability for survival when preferred carbohydrates are unavailable. nih.govresearchgate.net Many amino acids are considered glucogenic, meaning their carbon skeletons can be converted into pyruvate or intermediates of the tricarboxylic acid (TCA) cycle, which can then be used to synthesize glucose via gluconeogenesis. youtube.comnih.gov
Lrp orchestrates this process by repressing the catabolism of specific amino acids when they are needed for protein synthesis but allowing their degradation when they are in excess. For example:
Serine is catabolized by serine deaminase (sdaA) to produce pyruvate . biorxiv.org
Alanine can be converted to pyruvate through transamination. youtube.com
Aspartate is converted to the TCA cycle intermediate oxaloacetate . nih.gov
Glutamate (B1630785) is converted to the TCA cycle intermediate α-ketoglutarate . youtube.com
By controlling these degradation pathways, Lrp allows the cell to channel the carbon from amino acids into the central metabolic system to generate energy (via the TCA cycle) or to serve as precursors for biosynthesis. researchgate.net This metabolic flexibility is essential for adapting to diverse and fluctuating nutrient landscapes. nih.gov
Nitrogen Assimilation and Metabolism Control
Lrp plays a significant, direct role in the assimilation of inorganic nitrogen, a fundamental process for the synthesis of amino acids, nucleotides, and other nitrogenous compounds. biorxiv.org Its function is tightly integrated with the cell's primary nitrogen-sensing and regulatory system, the Ntr response. Lrp directly activates the expression of key genes required for the incorporation of ammonia, the preferred nitrogen source for many bacteria. researchgate.net
Table 3: Lrp Regulation of Nitrogen Assimilation Genes
| Target Gene/Operon | Encoded Enzyme | Function | Mode of Lrp Regulation | Reference |
|---|---|---|---|---|
| glnA | Glutamine Synthetase | Assimilates ammonia into glutamine. | Activation | researchgate.net |
| gltBD | Glutamate Synthase (GOGAT) | Synthesizes glutamate from glutamine and α-ketoglutarate. | Activation | researchgate.net |
Involvement in Stress Response and Adaptation Mechanisms
The Leucine-responsive regulatory protein (Lrp) is a global regulator that plays a pivotal role in helping bacteria survive various environmental challenges. nih.gov It modulates the expression of a wide array of genes, enabling adaptive responses to stressors such as osmotic shock, pH fluctuations, and oxidative damage. nih.govasm.org This regulation is crucial for bacterial resilience and the ability to colonize diverse and often hostile environments. nih.govtandfonline.com
Osmotic Stress Responses
Lrp is implicated in the response to osmotic stress, which occurs when there are changes in the solute concentration of the environment that affect water movement across the cell membrane. asm.orgmdpi.com In Escherichia coli, the Lrp regulon includes genes involved in adapting to such stressful conditions. asm.org The EvgAS two-component regulatory system, which is linked to osmotic adaptation, is among the systems influenced by Lrp's broader regulatory network. nih.govmdpi.com By controlling genes that help maintain cellular turgor and integrity, Lrp contributes to the survival of bacteria in environments with fluctuating osmolarity.
pH Stress Adaptation
Bacteria frequently encounter shifts in external pH, and Lrp is a key factor in their ability to adapt to both acidic and alkaline conditions. nih.govasm.org In E. coli, Lrp is involved in the acid stress response. asm.orgnih.gov For instance, it controls the expression of GadW, a regulator involved in the acid response. nih.gov The ability to withstand extreme alkaline pH is less understood, but studies have shown that certain genetic elements that confer resistance to alkaline pH in the presence of chlorine are dependent on a functional Cpx response, a system that is part of the broader stress response network influenced by global regulators like Lrp. mdpi.com
Oxidative Stress Responses
Oxidative stress, caused by the accumulation of reactive oxygen species (ROS), can damage cellular components. Lrp contributes to the oxidative stress response by regulating genes involved in mitigating this damage. nih.govresearchgate.net In E. coli, Lrp influences the expression of genes that respond to pro-oxidants like hydrogen peroxide. nih.govresearchgate.net For example, Lrp regulates YedW, which is involved in the response to copper and peroxide stress. nih.gov This regulatory function underscores Lrp's role in protecting the cell from the harmful effects of oxidative agents. researchgate.net
This compound in Microbial Pathogenicity and Virulence
Lrp is a significant modulator of pathogenicity and virulence in a variety of bacteria, acting as both an activator and a repressor of virulence-associated genes. oup.comwikipedia.org Its role is often dependent on the specific pathogen and environmental conditions, highlighting its function as a sensor of the host environment. tandfonline.comnih.gov
Lrp's influence extends to the regulation of specific virulence factors. nih.govfrontiersin.org In enteropathogenic bacteria like Citrobacter rodentium, Lrp negatively regulates genes within the Locus of Enterocyte Effacement (LEE), a pathogenicity island essential for causing attaching and effacing lesions. oup.com This regulation is achieved through direct action on the LEE1 operon and indirect effects on other LEE genes. oup.com The following table summarizes the multifaceted role of Lrp in the virulence of different bacterial species.
| Bacterial Species | Effect of Lrp on Virulence | Mechanism of Action | Affected Virulence Genes/Factors |
| Salmonella enterica serovar Typhimurium | Repressor | Directly binds to and represses the promoters of key virulence regulators. nih.gov | hilA, invF, ssrA (SPI-1 and SPI-2 regulators), SipA (SPI-1 effector) nih.govnih.gov |
| Vibrio vulnificus | Activator | Regulates cytotoxicity, chemotaxis, and iron-acquisition. nih.gov | Genes related to cytotoxicity and chemotaxis. nih.gov |
| Citrobacter rodentium | Repressor | Directly represses the LEE1 operon and indirectly represses other LEE genes. oup.com | Genes within the Locus of Enterocyte Effacement (LEE). oup.com |
| Erwinia amylovora | Activator | Regulates the production of amylovoran. nih.gov | Genes for amylovoran production. nih.gov |
Regulation of Biofilm Formation and Cellular Motility by this compound
Lrp plays a dual role in regulating two key bacterial behaviors that are often intertwined with virulence: biofilm formation and cellular motility. nih.govwikipedia.org These processes are critical for bacterial colonization, persistence, and dissemination within a host. nih.govyoutube.com
Biofilm formation, the process by which bacteria adhere to surfaces and enmesh themselves in a self-produced matrix, is influenced by Lrp in several species. nih.govfrontiersin.org In Erwinia amylovora, Lrp is known to regulate biofilm formation. nih.gov In E. coli, Lrp is part of a complex regulatory network that controls the switch from a planktonic (free-swimming) lifestyle to a biofilm-forming state. nih.govresearchgate.net For instance, Lrp regulates BluR, a transcription factor involved in biofilm formation. nih.gov The role of Lrp can be complex; for example, in some contexts, cAMP-CRP, another global regulator, promotes biofilm formation by repressing the transcription of rpoS, a gene that can inhibit the initiation of biofilm formation. frontiersin.org
Cellular motility, often mediated by flagella, is also under the control of Lrp. asm.orgwikipedia.org In E. coli and Salmonella, Lrp regulates genes involved in the biosynthesis of flagella and fimbriae (pili). asm.orgwikipedia.org In Salmonella Typhimurium, Lrp acts as both a positive and a negative regulator of type 1 fimbriae production, depending on the cellular concentration of Lrp, which is influenced by nutritional status. nih.gov It indirectly activates type 1 fimbriae synthesis by regulating FimZ, a positive regulator, but high concentrations of Lrp can be repressive. nih.gov Similarly, in Vibrio vulnificus, a deficiency in Lrp results in reduced migration on soft agar, indicating a role in motility. nih.gov This intricate regulation allows bacteria to modulate their adhesion and movement in response to environmental cues, which is crucial for successful infection. nih.govbiorxiv.org
The table below details Lrp's regulatory effects on biofilm formation and motility in various bacteria.
| Bacterium | Process Regulated | Effect of Lrp | Regulatory Details |
| Erwinia amylovora | Biofilm Formation | Regulator nih.gov | Influences the production of components necessary for biofilm structure. nih.gov |
| Escherichia coli | Biofilm Formation | Regulator nih.gov | Part of the transcriptional network controlling the transition to a biofilm lifestyle, regulates the BluR gene. nih.govresearchgate.net |
| Salmonella enterica serovar Typhimurium | Cellular Motility (Type 1 Fimbriae) | Dual (Positive and Negative) nih.gov | Activates fimbriae production via the FimZ regulator at low concentrations, but represses it at high concentrations. nih.gov |
| Vibrio vulnificus | Cellular Motility | Activator nih.gov | A mutation in lrp leads to reduced migration on soft agar. nih.gov |
| Clostridioides difficile | Cellular Motility | Regulator nih.gov | Affects swimming motility. nih.gov |
Evolutionary and Comparative Aspects of Leucine Responsive Regulatory Protein
Evolutionary History and Divergence of the Leucine-Responsive Regulatory Protein/FFRP Family
The Lrp/FFRP family is an ancient and highly conserved class of transcriptional regulators, with representatives in approximately 45% of sequenced bacteria and nearly all sequenced archaea. nih.govtandfonline.com This broad distribution points to an early evolutionary origin, predating the divergence of these two microbial domains. The family is characterized by a conserved protein architecture, typically consisting of an N-terminal DNA-binding domain with a helix-turn-helix (HTH) motif and a C-terminal regulatory domain, often referred to as the RAM domain, which is responsible for effector molecule binding and oligomerization. nih.govresearchgate.net
Phylogenetic analyses suggest that the Lrp/FFRP family has undergone significant divergence, leading to a wide spectrum of regulatory roles. nih.gov While the ancestral form was likely a local regulator of specific metabolic pathways, the evolution of global regulators like Escherichia coli Lrp appears to be a more recent development. nih.gov This functional divergence is not always strictly correlated with sequence identity. Pairwise comparisons of amino acid sequences for most Lrp-related proteins show an average identity of only 29%. nih.gov However, within specific bacterial groups like the enteric bacteria, Lrp proteins exhibit very high sequence identity, often exceeding 97%. nih.gov
The evolution of the Lrp/FFRP family is thought to have proceeded through a combination of gene duplication and horizontal gene transfer, followed by functional specialization. wisc.edu This has resulted in some organisms possessing multiple FFRP homologs, each with distinct regulatory functions. nih.gov For example, E. coli has three FFRPs: the global regulator Lrp, the local regulator AsnC, and YbaO. oup.com
Comparative Genomics of this compound Homologs Across Microbial Domains
Comparative genomic analyses have been instrumental in revealing the distribution and diversity of Lrp homologs. These proteins are widespread in both Bacteria and Archaea, although some bacterial lineages, such as Mycoplasma genitalium and Helicobacter pylori, lack them entirely. nih.gov In contrast, full-length Lrp-like proteins are universally present in all sequenced archaeal genomes to date. nih.gov
The number of lrp-like genes within a genome can vary significantly, often correlating with the organism's metabolic versatility and adaptability to different environments. nih.gov Organisms with complex lifestyles and diverse metabolic capabilities tend to have a larger repertoire of Lrp-like regulators. nih.gov
A key distinction among Lrp homologs is their regulatory scope: some act as global regulators , controlling a large number of genes and operons, while others function as local regulators , targeting only a few specific genes. nih.govnih.gov E. coli Lrp is the archetypal global regulator, affecting the expression of approximately 10% of its genes. nih.gov In contrast, AsnC in E. coli is a local regulator for asparagine synthesis. nih.gov In Archaea, most Lrp-like regulators more closely resemble the bacterial local regulator AsnC than the global regulator Lrp. nih.gov However, global Lrp-type regulators have also been identified in archaea, such as FL11 from Pyrococcus horikoshii. nih.gov
Below is an interactive data table summarizing the characteristics of Lrp homologs in select microbial species.
| Organism | Domain | Number of Lrp Homologs | Known Roles | Reference(s) |
| Escherichia coli | Bacteria | 3 (Lrp, AsnC, YbaO) | Global regulator (Lrp), Local regulator (AsnC) | nih.gov, oup.com |
| Haemophilus influenzae | Bacteria | 3 | Local regulators | nih.gov |
| Proteus mirabilis | Bacteria | 1 | Presumed global regulator | nih.gov |
| Vibrio cholerae | Bacteria | 1 | Presumed global regulator | nih.gov |
| Xanthomonas axonopodis | Bacteria | 1 | Useful for taxonomic classification | nih.gov |
| Pyrococcus furiosus | Archaea | Multiple | Regulation of amino acid metabolism | nih.gov |
| Sulfolobus solfataricus | Archaea | Multiple | Regulation of pyruvate (B1213749) ferredoxin oxidoreductase and permease genes | nih.gov |
| Halobacterium salinarum | Archaea | Multiple | Global regulator (Lrp) | nih.gov |
| Methanocaldococcus jannaschii | Archaea | 2 | Not extensively characterized | nih.gov |
Diversification of this compound Regulatory Strategies in Different Species
The regulatory strategies employed by Lrp and its homologs are remarkably diverse and have evolved to suit the specific physiological needs of different organisms. nih.gov This diversification is evident in the composition of their regulons, their responses to effector molecules, and their modes of transcriptional control.
In E. coli, Lrp acts as a dual regulator, capable of both activating and repressing transcription. nih.gov The effect of its primary effector molecule, leucine (B10760876), is also context-dependent. Leucine can augment Lrp's regulatory effect, inhibit it, or have no effect at all, depending on the target promoter. nih.gov This allows for a nuanced and fine-tuned response to nutrient availability. For instance, Lrp regulates operons involved in amino acid biosynthesis, catabolism, and transport, as well as pili synthesis. nih.gov
The composition of the Lrp regulon can vary significantly even between related species. oup.com For example, while Lrp in E. coli regulates a broad set of genes involved in metabolism and virulence, the regulatory networks of Lrp orthologs in other γ-Proteobacteria like Vibrio cholerae and Proteus mirabilis show both conserved and species-specific targets. nih.gov
In archaea, Lrp-like regulators are not as strictly focused on amino acid metabolism as their bacterial counterparts and have more versatile functions, including the regulation of central energy metabolism and transport. nih.gov The physical organization of lrp genes and their targets also shows diversity, with various convergent, divergent, and polycistronic arrangements observed. nih.gov
The molecular mechanisms underlying this regulatory diversification are complex. Changes in the DNA-binding specificity of the HTH domain, alterations in the effector-binding properties of the RAM domain, and modifications in the oligomeric state of the protein all contribute to the evolution of novel regulatory functions. nih.govnih.gov For example, in E. coli, leucine is believed to shift the equilibrium of Lrp from a hexadecameric to an octameric state, thereby modulating its DNA-binding and regulatory activity. nih.govumich.edu
The table below provides a comparative overview of Lrp regulatory strategies.
| Feature | Escherichia coli Lrp | Archaeal Lrp-like Regulators (General) | Reference(s) |
| Regulatory Scope | Global regulator, controls ~10% of the genome. | Primarily local regulators, though some global regulators exist. | nih.gov, nih.gov |
| Regulon Composition | Amino acid metabolism, pili synthesis, one-carbon metabolism, nutrient transport. | More versatile; includes amino acid metabolism, central energy metabolism, and transport. | nih.gov, nih.gov |
| Effector Response | Primarily leucine, but also responds to other amino acids like alanine (B10760859). Leucine can enhance, inhibit, or have no effect on regulation. | Respond to various amino acids (e.g., lysine (B10760008) for FL11 in P. horikoshii). | nih.gov, nih.gov |
| Mode of Action | Acts as both an activator and a repressor. Modulates DNA architecture through bending and wrapping. | Can activate or repress transcription, often by competing with the basal transcription machinery for promoter access. | nih.gov, oup.com |
Advanced Methodological Approaches for Leucine Responsive Regulatory Protein Research
Structural Elucidation Techniques for Leucine-Responsive Regulatory Protein
Understanding the three-dimensional structure of Lrp is fundamental to deciphering its mechanism of action. Several high-resolution techniques are employed to visualize Lrp alone and in complex with its binding partners, revealing the conformational states that dictate its regulatory functions.
X-ray crystallography has been instrumental in providing the first atomic-level view of the Escherichia coli Lrp. A significant breakthrough was the determination of the crystal structure of E. coli Lrp co-crystallized with a 19-base-pair DNA oligomer from the pap operon binding site. nih.govnih.gov Although the DNA itself was disordered within the crystal, the resulting protein structure revealed a novel quaternary assembly where the Lrp octamer forms an open, linear array of four dimers. nih.govnih.gov This was a departure from the closed, ring-like octameric structures observed for Lrp homologs crystallized in the absence of DNA, suggesting that interaction with DNA may induce a significant conformational change in the protein's macro-structure. nih.gov This open conformation provides a new framework for understanding how Lrp engages with DNA to regulate transcription. nih.gov
While a crystal structure of Lrp in complex with its primary effector, leucine (B10760876), has not yet been solved, mutagenesis studies have successfully identified key residues critical for leucine responsiveness. nih.gov These studies pinpoint a highly conserved loop between β-strands 3 and 4, located at the dimer interface within the C-terminal RAM (Regulation of Amino acid Metabolism) domain, as the putative effector binding site. nih.gov The binding of leucine to this domain is believed to propagate a conformational change that modulates Lrp's oligomeric state and its DNA binding affinity. nih.gov This interconversion between different conformational states, potentially influenced by both DNA and leucine binding, is thought to be a key mechanism for altering the spatial orientation of the N-terminal DNA-binding domains. nih.gov
Table 1: Crystallographic Data for E. coli this compound
| Parameter | Value |
|---|---|
| PDB ID | 2GQQ |
| Resolution | Not specified in search results |
| Quaternary Structure | Open, linear octamer |
| Ligand | Co-crystallized with DNA oligomer |
Cryo-electron microscopy (Cryo-EM) is an emerging powerful technique for determining the structure of large and dynamic macromolecular complexes. In the context of Lrp research, Cryo-EM holds significant promise, particularly for studying the higher-order oligomeric states of Lrp, such as the hexadecamer (16-mer), and their interactions with DNA. nih.gov These large assemblies are often challenging to crystallize for X-ray diffraction studies.
Cryo-EM would allow for the visualization of these large Lrp-DNA complexes in a near-native state, potentially capturing different conformational snapshots that exist in solution. This could provide crucial insights into the architecture of the Lrp-mediated nucleoprotein filaments and how leucine binding influences the transition between different oligomeric forms, such as the shift from a hexadecamer to an octamer. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing information that is complementary to static crystal structures. While a full structure of the entire Lrp protein has not been determined by NMR, the solution structure of the N-terminal DNA-binding domain (residues 1-66) of E. coli Lrp has been solved. nih.gov This provides a high-resolution view of the domain responsible for sequence-specific DNA recognition.
NMR is particularly well-suited to studying the conformational changes that are central to Lrp's function. The binding of the effector molecule, leucine, to the C-terminal RAM domain is known to propagate a conformational change throughout the protein. nih.gov NMR can be used to monitor these changes in real-time by observing shifts in the signals of specific amino acid residues upon the addition of leucine or DNA. Such studies can map the allosteric communication pathway from the effector binding site to the DNA-binding domains. Furthermore, NMR relaxation experiments can provide detailed information on the flexibility and motion of different parts of the protein on a wide range of timescales, from picoseconds to seconds, offering a dynamic perspective on how Lrp transitions between its different functional states.
Biophysical Characterization of this compound-Macromolecule Interactions
To complement structural studies, a variety of biophysical techniques are essential for quantifying the interactions of Lrp with DNA and its effectors. These methods provide critical data on binding affinity, specificity, cooperativity, and the kinetics of these interactions.
The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a widely used in vitro technique to study protein-DNA interactions. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA fragment.
Table 2: Effect of Leucine on Lrp Binding to ilvIH DNA as Determined by EMSA
| Condition | Apparent Binding Affinity | Dimer-Dimer Cooperativity (Adjacent Sites) | Long-Range Interactions |
|---|---|---|---|
| Lrp alone | Higher | Lower | Present |
Surface Plasmon Resonance (SPR) is a powerful label-free optical technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, one molecule (the ligand, e.g., a specific DNA sequence) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., the Lrp protein) is flowed over the surface in a solution. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
This technique is ideally suited for determining the kinetic parameters of Lrp's interactions, including the association rate constant (k_a) and the dissociation rate constant (k_d). From these values, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. SPR could be used to precisely quantify how the presence of leucine or other effector molecules alters the rates at which Lrp binds to and dissociates from its target DNA sites. Furthermore, by immobilizing Lrp on the chip, SPR could be used to screen for and characterize the binding kinetics of various small molecule effectors. This would provide a detailed quantitative understanding of the molecular interactions that govern Lrp's regulatory activity.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique utilized to quantitatively determine the thermodynamic parameters of interactions between molecules in solution. wikipedia.orgnih.gov This method directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction. nih.govspringernature.com A single ITC experiment can simultaneously determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). nih.govspringernature.comnih.gov From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces behind the binding interaction. wikipedia.orgspringernature.comnih.gov
The principle of ITC involves the incremental titration of one reactant (the ligand) into a sample cell containing the other reactant (the macromolecule, such as the this compound, Lrp) at a constant temperature. wikipedia.org Heat-sensing devices detect the temperature difference between the sample cell and a reference cell, and the power required to maintain a zero temperature difference is measured. wikipedia.org The resulting data are plotted as heat change per injection versus the molar ratio of the reactants, yielding a binding isotherm that can be analyzed to extract the thermodynamic parameters.
In the context of the this compound, ITC is instrumental in characterizing the binding of various ligands, including its primary effector, leucine, as well as other small molecules and DNA fragments containing Lrp binding sites. These studies reveal how ligand binding influences the structure and function of Lrp, providing a thermodynamic basis for its regulatory mechanisms. For instance, ITC experiments can quantify the affinity of leucine for Lrp and elucidate the enthalpic and entropic contributions to this interaction. Such data are crucial for understanding how leucine binding modulates Lrp's DNA-binding activity and its subsequent regulation of gene expression.
Table 1: Hypothetical Thermodynamic Parameters of Leucine Binding to Lrp Determined by ITC
| Thermodynamic Parameter | Value | Unit |
| Binding Affinity (Ka) | 2.5 x 10^5 | M⁻¹ |
| Stoichiometry (n) | 2 | Leucine molecules per Lrp dimer |
| Enthalpy Change (ΔH) | -15.8 | kcal/mol |
| Gibbs Free Energy Change (ΔG) | -7.4 | kcal/mol |
| Entropy Change (ΔS) | -28.2 | cal/mol·K |
Genome-Wide Expression Profiling and Regulon Mapping Technologies
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for In Vivo Binding Sites
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a robust method used to identify the in vivo binding sites of DNA-binding proteins on a genome-wide scale. nih.govnih.gov This technique combines chromatin immunoprecipitation (ChIP) with massively parallel DNA sequencing to map the interactions between proteins and DNA within the cell. nih.govnih.gov The general workflow of a ChIP-Seq experiment involves cross-linking proteins to DNA in living cells, followed by chromatin fragmentation. An antibody specific to the target protein, in this case, the this compound (Lrp), is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and sequenced. The resulting sequences are mapped back to the reference genome to identify the genomic regions that were bound by the protein of interest. nih.gov
ChIP-Seq has been instrumental in defining the Lrp regulon in various bacteria. For example, a paired Lrp and RNA polymerase (RNAP) ChIP-seq experiment in Escherichia coli identified a total of 793 significant Lrp binding sites across the genome under at least one condition. asm.org This study revealed that Lrp can bind to DNA in different oligomerization states, and the presence of exogenous leucine can modulate these binding patterns. asm.org The data from such experiments provide a detailed map of Lrp's direct interactions with the chromosome, offering insights into its global regulatory role. asm.org The analysis of ChIP-Seq data can also reveal consensus binding motifs for the transcription factor, further refining our understanding of its DNA-binding specificity.
Table 2: Example of Lrp ChIP-Seq Peak Distribution in E. coli
| Genomic Region | Number of Lrp Binding Peaks | Percentage of Total Peaks |
| Promoter Regions | 428 | 54% |
| Intragenic Regions | 238 | 30% |
| Intergenic Regions (non-promoter) | 127 | 16% |
Global Transcriptome Analysis (e.g., RNA-seq) for Gene Expression Changes
Global transcriptome analysis, particularly through RNA sequencing (RNA-seq), is a powerful approach to quantify the changes in gene expression across an entire genome in response to various conditions. nih.govmdpi.com RNA-seq provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of differentially expressed genes. nih.gov In the context of Lrp research, RNA-seq is used to determine the functional consequences of Lrp binding to DNA. By comparing the transcriptomes of wild-type and lrp deletion mutant strains, or by analyzing the effect of leucine on the transcriptome, researchers can identify the genes that are regulated by Lrp.
Pairing ChIP-Seq with RNA-seq is a particularly powerful strategy to distinguish between direct and indirect regulatory effects of Lrp. asm.org For instance, a gene that shows differential expression in an lrp mutant and has an Lrp binding site in its promoter region is likely a direct target of Lrp regulation. asm.org Studies in E. coli have shown that Lrp directly regulates at least 6% of its genes and indirectly affects as many as 32%. nih.gov The global effects of leucine on gene expression, as mediated by Lrp, can also be dissected using RNA-seq. asm.org This approach has revealed that leucine can augment, inhibit, or have no effect on Lrp's regulatory function depending on the specific promoter. nih.gov
Table 3: Functional Classification of Lrp-Regulated Genes Identified by RNA-seq in E. coli
| Functional Category | Number of Upregulated Genes | Number of Downregulated Genes |
| Amino Acid Metabolism | 45 | 32 |
| Transport | 28 | 19 |
| Carbon Metabolism | 15 | 21 |
| Stress Response | 12 | 8 |
| Cell Envelope | 9 | 14 |
Genetic and Molecular Biology Approaches for Functional Dissection of this compound
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a fundamental molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in changes in the encoded protein. nih.govpatsnap.comspringernature.com This method is invaluable for dissecting the structure-function relationships of proteins like Lrp. nih.govpatsnap.com By systematically altering specific amino acid residues, researchers can investigate their roles in various aspects of protein function, such as ligand binding, DNA binding, oligomerization, and interaction with other proteins like RNA polymerase. patsnap.com
In the study of Lrp, site-directed mutagenesis has been employed to identify key residues involved in its regulatory activities. For example, specific activation mutants of Lrp have been identified, such as V76A, F90L, F113L, T119I, and S125P, which can bind to DNA but are deficient in activating the expression of certain target genes like ilvIH. nih.gov This suggests that these residues are part of a domain responsible for transcriptional activation, potentially through direct interaction with the transcriptional machinery. nih.gov Furthermore, creating "dimer-only" Lrp mutants through site-directed mutagenesis has allowed for the investigation of the roles of different oligomeric states of Lrp in DNA binding and gene regulation. asm.org
Table 4: Examples of Lrp Mutants and Their Functional Consequences
| Lrp Mutant | Amino Acid Change | Functional Effect |
| Lrp(V76A) | Valine to Alanine (B10760859) at position 76 | Deficient in transcriptional activation |
| Lrp(F90L) | Phenylalanine to Leucine at position 90 | Deficient in transcriptional activation |
| Lrp(ΔC11) | Deletion of C-terminal 11 amino acids | "Dimer-only" mutant, deficient in DNA binding |
Gene Deletion and Overexpression Studies for Physiological Roles
Gene deletion and overexpression studies are classical genetic approaches to elucidate the physiological roles of a specific gene and its encoded protein. Deleting the gene for Lrp (lrp) allows researchers to observe the phenotypic consequences of its absence, thereby inferring its function. Conversely, overexpressing the lrp gene can reveal the effects of an excess of the Lrp protein.
Studies involving the deletion of the lrp gene in various bacterial species have demonstrated its global regulatory role in metabolism and physiology. For instance, in Komagataeibacter europaeus, the deletion of lrp leads to an increased production of leucine and valine, indicating that Lrp represses the biosynthesis of branched-chain amino acids in this organism. nih.gov In contrast, in Escherichia coli, Lrp can act as both an activator and a repressor of gene expression. nih.govyork.ac.uk For example, in the regulation of the pap fimbrial operon, Lrp functions as a repressor in the phase-OFF state and as an activator in the phase-ON state. nih.govyork.ac.uk
Overexpression of lrp has also been shown to have significant physiological effects. In Corynebacterium glutamicum, the overexpression of lrp along with brnFE (encoding a branched-chain amino acid exporter) resulted in a significant increase in the production of L-isoleucine. nih.gov These studies highlight the diverse and context-dependent physiological roles of Lrp in different organisms and cellular processes.
Future Directions and Unresolved Questions in Leucine Responsive Regulatory Protein Research
Elucidating the Full Extent and Conditionality of Leucine-Responsive Regulatory Protein Regulons
A primary area of ongoing research is to define the complete set of genes regulated by Lrp, known as the Lrp regulon, and to understand how these regulatory interactions are conditioned by environmental and cellular signals.
Early studies identified Lrp as a regulator of operons involved in the biosynthesis and degradation of amino acids, particularly branched-chain amino acids. nih.gov However, with the advent of genome-wide techniques, it has become clear that the Lrp regulon is far more extensive than initially appreciated. nih.gov Genomic SELEX (Systematic Evolution of Ligands by Exponential Enrichment) screening in Escherichia coli has identified hundreds of Lrp-binding sites, suggesting that Lrp's regulatory reach extends to genes involved in the utilization of amino acids for protein synthesis, including those encoding tRNAs, aminoacyl-tRNA synthetases, and even rRNAs.
A significant challenge lies in understanding the conditionality of Lrp's regulatory action. The effect of Lrp on its target promoters can be modulated by the presence of its primary effector, leucine (B10760876). nih.gov Studies have shown that in E. coli, Lrp can directly or indirectly regulate a substantial portion of the genome in response to exogenous leucine. nih.gov The binding of Lrp to its target DNA sites is sensitive to leucine concentrations, with many binding sites being occupied only in the absence or presence of this amino acid. nih.gov This differential binding allows Lrp to act as a switch, altering gene expression patterns in response to nutrient availability.
Future research will need to systematically map Lrp-binding sites and quantify the transcriptional consequences under a wide array of physiological conditions, not just varying leucine concentrations. This will involve the integration of multiple high-throughput datasets, including ChIP-seq (Chromatin Immunoprecipitation sequencing) to identify in vivo binding sites, and RNA-seq (RNA sequencing) to measure changes in gene expression. Such studies will be crucial for constructing a comprehensive, condition-dependent regulatory map of the Lrp regulon and for understanding its role in the broader context of cellular metabolic networks.
Understanding the In Vivo Dynamics of this compound Allostery and DNA Bridging
A key unresolved question in Lrp biology is the precise mechanism by which leucine binding to the protein allosterically modulates its DNA-binding activity and higher-order structure in the living cell. For a long time, it was hypothesized that leucine binding induces a shift in the oligomeric state of Lrp, from a hexadecamer (16-mer) to an octamer (8-mer), and that this change in oligomerization was the primary means of regulating its activity. umich.edu
However, recent in vivo studies in E. coli have challenged this model, suggesting that the direct effect of exogenous leucine is to inhibit Lrp's binding to DNA, rather than simply altering its oligomerization state. umich.edu These studies indicate that oligomerization beyond a dimer is essential for Lrp's regulatory function. umich.edu
Furthermore, compelling evidence has emerged for a novel mechanism of Lrp action: DNA bridging. Atomic force microscopy (AFM) has revealed that Lrp can bridge DNA over distances of multiple kilobases in vivo. umich.edu This finding suggests that Lrp can bring distant DNA segments into close proximity, potentially facilitating complex regulatory architectures, such as the formation of stable transcriptional loops. The presence of leucine appears to tunably dissociate these bridged structures. umich.edu
Future investigations should focus on visualizing these Lrp-DNA complexes within living cells using advanced imaging techniques. Understanding the structural basis of DNA bridging by Lrp and how it is modulated by leucine and potentially other effectors will be critical. This will require a combination of in vivo cross-linking studies, super-resolution microscopy, and cryo-electron tomography to capture the dynamic nature of these interactions.
Identification and Characterization of Novel this compound Effectors and Modulators
While leucine is the canonical effector of Lrp, the possibility of other small molecules acting as effectors or modulators remains an open and intriguing area of research. The existence of six different modes of Lrp regulation—activation or repression, with leucine having no effect, augmenting the effect, or inhibiting the effect—hints at a more complex regulatory landscape than can be explained by a single effector. nih.gov
The search for novel Lrp effectors is challenging but could reveal new layers of metabolic control. High-throughput screening of small molecule libraries could be employed to identify compounds that alter Lrp's DNA-binding affinity or its response to leucine. Such screens could utilize in vitro DNA-binding assays or in vivo reporter gene systems that are sensitive to Lrp activity.
Furthermore, the identification of proteins that interact with and modulate Lrp function is another important avenue. While Lrp is known to interact with other transcription factors, a systematic search for protein partners has not been exhaustively performed. Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) could be used to identify proteins that associate with Lrp under different physiological conditions. Characterizing these novel effectors and modulators will be essential for a complete understanding of how Lrp integrates diverse cellular signals to control gene expression.
Systems-Level Modeling of this compound Networks
The complexity of the Lrp regulatory network, with its numerous direct and indirect targets and its modulation by effectors, necessitates a systems-level approach for a comprehensive understanding. nih.govnumberanalytics.com Systems biology, which integrates experimental data with computational modeling, offers a powerful framework to dissect these intricate regulatory circuits. nih.govmit.edu
A key goal is to construct and validate a predictive computational model of the Lrp network. This would involve several steps:
Network Reconstruction: Integrating data from genomics, transcriptomics, and proteomics to build a comprehensive map of Lrp's regulatory interactions. nih.gov
Dynamic Modeling: Developing mathematical models, such as those based on ordinary differential equations or Boolean networks, to simulate the behavior of the Lrp network over time in response to various perturbations. numberanalytics.com
Model Validation and Refinement: Iteratively testing model predictions against new experimental data to refine the network structure and parameters.
Such models can help to understand how the Lrp network processes information, how it contributes to cellular decision-making, and how its dysregulation might impact cellular fitness. For example, computational models can be used to simulate the effects of deleting lrp or altering the intracellular concentration of leucine, providing insights that might be difficult to obtain through experiments alone. nih.govyoutube.com Ultimately, a robust systems-level model of the Lrp network will be an invaluable tool for both fundamental research and metabolic engineering applications.
Potential for Rational Design of Modulators Targeting this compound for Academic Applications
The ability to precisely control the activity of Lrp would be a powerful tool for academic research, allowing for the targeted perturbation of metabolic and regulatory pathways. The rational design of small molecules that can either activate or inhibit Lrp function holds significant promise in this regard. rsc.orgmdpi.comnih.govnih.govresearchgate.net
Drawing on the principles of rational drug design, which have been successfully applied to other protein targets, several approaches could be taken:
Structure-Based Design: Utilizing the known crystal structure of the Lrp-leucine complex to design molecules that bind to the effector-binding pocket with higher affinity or that have different modulatory effects.
Fragment-Based Screening: Identifying small chemical fragments that bind to Lrp and then chemically linking them to create more potent and specific modulators.
Computational Screening: Using computer simulations to screen virtual libraries of compounds for their potential to bind to and modulate Lrp.
In addition to small molecules, it may be possible to engineer Lrp itself to create novel functionalities. nih.govresearchgate.netnews-medical.net For example, directed evolution could be used to generate Lrp variants that respond to different effector molecules or that have altered DNA-binding specificities. Such engineered Lrp proteins could serve as valuable tools for synthetic biology, allowing for the construction of novel genetic circuits controlled by specific small molecules. The development of such modulators and engineered proteins would greatly enhance our ability to dissect the complex roles of Lrp in bacterial physiology.
Q & A
What experimental approaches are used to identify Lrp-DNA binding sites and characterize its consensus sequence?
Basic Research Focus
To determine Lrp binding specificity, SELEX (Systematic Evolution of Ligands by EXponential Enrichment) has been employed to screen ~10¹² DNA sequences, revealing a consensus motif (YAGHAWATTWTDCTR) with dyad symmetry . Electrophoretic Mobility Shift Assays (EMSAs) and ChIP-chip (Chromatin Immunoprecipitation coupled with microarrays) further validate binding under varying conditions (e.g., leucine presence/absence) . Advanced studies combine these with bioinformatic alignments of orthologous promoter regions (e.g., ilvIH operon in E. coli) to refine consensus sequences .
How does Lrp coordinate global metabolic regulation in E. coli, and what methodologies reveal its direct vs. indirect effects?
Basic Research Focus
Lrp regulates ~10% of E. coli genes, including amino acid biosynthesis (e.g., gltBDF for glutamate synthase) and stress-response pathways . Transcriptomic profiling (e.g., DNA microarrays) comparing lrp⁺ and lrp⁻ strains under nutrient shifts identifies differentially expressed genes . To distinguish direct regulation, chromatin immunoprecipitation isolates Lrp-bound regions, while knockout studies (e.g., glnL deletions) reveal indirect effects mediated by secondary regulators like GlnL .
What computational frameworks are used to analyze Lrp’s genome-wide regulatory network?
Advanced Research Focus
Bayesian statistical models estimate gene expression confidence from microarray replicates, addressing false positives/negatives in high-dimensional data . Regulon reconstruction pipelines integrate:
ChIP-chip binding data under multiple conditions.
Operon classification into regulatory modes (e.g., leucine-sensitive vs. insensitive).
Network motif analysis (e.g., amino acid family clustering) to link Lrp to nitrogen metabolism .
Tools like Cytoscape visualize interactions between Lrp-regulated genes and other global regulators (e.g., FNR) .
How does leucine modulate Lrp’s transcriptional activity, and why do some binding events remain leucine-insensitive?
Advanced Research Focus
Leucine alters Lrp’s oligomerization (monomer ↔ octamer) and DNA-binding affinity, but structural studies (e.g., X-ray crystallography) show it does not universally alter binding specificity . For example, ilvIH activation requires leucine-free Lrp octamers, while pap pilin repression is leucine-dependent . Single-molecule FRET and crosslinking assays reveal context-dependent conformational changes, suggesting leucine’s role is site-specific .
What contradictions exist in Lrp’s regulatory mechanisms, and how are they resolved experimentally?
Advanced Research Focus
Discrepancies arise in leucine’s influence: Some studies report leucine-independent binding (e.g., gltBDF activation), while others show leucine enhances repression (e.g., pap operon) . Condition-specific RNA-seq and quantitative proteomics resolve these by correlating Lrp-leucine complexes with promoter architecture (e.g., operator spacing, auxiliary proteins like H-NS) . Contradictions in indirect regulation (e.g., glutamine synthetase levels requiring GlnL) are clarified via double-mutant analyses .
How do Lrp homologs (Feast-Famine Regulatory Proteins, FFRPs) function in archaea and other bacteria?
Comparative Research Focus
FFRPs in archaea (e.g., Pyrococcus furiosus LysM) and Gram-positive bacteria (e.g., Bacillus subtilis LrpC) retain structural homology but diverge in effector molecules (e.g., lysine instead of leucine) . Phylogenetic profiling and crystallographic comparisons identify conserved domains (e.g., helix-turn-helix DNA-binding motifs) and lineage-specific adaptations, such as Streptomyces Lrp homologs regulating antibiotic biosynthesis . CRISPR-interference screens in non-model species (e.g., Mycobacterium) test FFRP roles in virulence and stress tolerance .
What experimental strategies address Lrp’s dual role as a nucleoid-associated protein and transcription factor?
Advanced Mechanistic Focus
Lrp bridges chromosome organization and gene regulation. Atomic force microscopy visualizes DNA wrapping and compaction by Lrp octamers . Single-cell tracking (e.g., fluorescent reporter strains) correlates nucleoid structure with transcriptional bursting in lrp⁻ mutants . Crosslinking-MS identifies interactions with histone-like proteins (e.g., H-NS) that modulate DNA supercoiling and promoter accessibility .
How is Lrp integrated into broader regulatory networks, such as carbon/nitrogen metabolism or virulence?
Systems Biology Focus
Lrp interacts with FNR (anaerobic metabolism) and RcsB (envelope stress) through transcriptional co-regulation of shared targets (e.g., gadAB acid resistance genes) . Dual RNA-seq during host infection (e.g., Salmonella) reveals Lrp’s role in repressing virulence genes (spv) under amino acid scarcity . Boolean network models simulate Lrp’s conditional activation/repression logic in nutrient transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
